molecular formula C30H48N2O B14686318 3a,6,6,10a,12a-Pentamethyl-1-(6-methylheptan-2-yl)-2,3,3a,4,5,5a,6,10,10a,11,12,12a-dodecahydro-1h-cyclopenta[7,8]phenanthro[2,3-c][1,2,5]oxadiazole CAS No. 32764-84-4

3a,6,6,10a,12a-Pentamethyl-1-(6-methylheptan-2-yl)-2,3,3a,4,5,5a,6,10,10a,11,12,12a-dodecahydro-1h-cyclopenta[7,8]phenanthro[2,3-c][1,2,5]oxadiazole

Cat. No.: B14686318
CAS No.: 32764-84-4
M. Wt: 452.7 g/mol
InChI Key: QZPOCNRXNVNMQU-UHFFFAOYSA-N
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Description

3a,6,6,10a,12a-Pentamethyl-1-(6-methylheptan-2-yl)-2,3,3a,4,5,5a,6,10,10a,11,12,12a-dodecahydro-1h-cyclopenta[7,8]phenanthro[2,3-c][1,2,5]oxadiazole is a complex organic compound with a unique structure that includes multiple rings and functional groups

Preparation Methods

The synthetic routes and reaction conditions for 3a,6,6,10a,12a-Pentamethyl-1-(6-methylheptan-2-yl)-2,3,3a,4,5,5a,6,10,10a,11,12,12a-dodecahydro-1h-cyclopenta[7,8]phenanthro[2,3-c][1,2,5]oxadiazole are not well-documented in the available literature. compounds with similar structures are typically synthesized through multi-step organic reactions involving cyclization, alkylation, and oxidation processes. Industrial production methods would likely involve optimizing these reactions for scale-up and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

The types of reactions that 3a,6,6,10a,12a-Pentamethyl-1-(6-methylheptan-2-yl)-2,3,3a,4,5,5a,6,10,10a,11,12,12a-dodecahydro-1h-cyclopenta[7,8]phenanthro[2,3-c][1,2,5]oxadiazole undergoes are not specifically detailed in the available sources. based on its structure, it is likely to participate in reactions such as oxidation, reduction, and substitution. Common reagents and conditions used in these reactions would include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions would depend on the specific conditions and reagents used.

Scientific Research Applications

The scientific research applications of 3a,6,6,10a,12a-Pentamethyl-1-(6-methylheptan-2-yl)-2,3,3a,4,5,5a,6,10,10a,11,12,12a-dodecahydro-1h-cyclopenta[7,8]phenanthro[2,3-c][1,2,5]oxadiazole are not explicitly mentioned in the available literature. compounds with similar structures are often studied for their potential use in medicinal chemistry as drug candidates, in biology for their biological activity, and in industry for their chemical properties. This compound could potentially be explored for its pharmacological effects, interactions with biological targets, and utility in various chemical processes.

Mechanism of Action

The mechanism of action for 3a,6,6,10a,12a-Pentamethyl-1-(6-methylheptan-2-yl)-2,3,3a,4,5,5a,6,10,10a,11,12,12a-dodecahydro-1h-cyclopenta[7,8]phenanthro[2,3-c][1,2,5]oxadiazole is not well-documented. based on its structure, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The specific molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

3a,6,6,10a,12a-Pentamethyl-1-(6-methylheptan-2-yl)-2,3,3a,4,5,5a,6,10,10a,11,12,12a-dodecahydro-1h-cyclopenta[7,8]phenanthro[2,3-c][1,2,5]oxadiazole can be compared with similar compounds such as 3a,6,6,10a,12a-pentamethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,6,7,10,10a,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazole . The uniqueness of this compound lies in its specific arrangement of rings and functional groups, which may confer distinct chemical and biological properties. Similar compounds may share some structural features but differ in their overall configuration and reactivity.

Properties

CAS No.

32764-84-4

Molecular Formula

C30H48N2O

Molecular Weight

452.7 g/mol

IUPAC Name

2,9,9,14,18-pentamethyl-17-(6-methylheptan-2-yl)-6-oxa-5,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-1(13),4,7-triene

InChI

InChI=1S/C30H48N2O/c1-19(2)10-9-11-20(3)21-14-16-30(8)23-12-13-25-27(4,5)26-24(31-33-32-26)18-28(25,6)22(23)15-17-29(21,30)7/h19-21,25H,9-18H2,1-8H3

InChI Key

QZPOCNRXNVNMQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CC5=NON=C5C4(C)C)C)C)C

Origin of Product

United States

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